LY367385 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

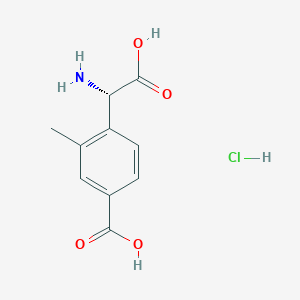

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.ClH/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15;/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKQWSUZDKTEPR-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuroprotective Mechanism of Action of LY367385 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY367385 hydrochloride is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 1a (mGluR1a). Extensive preclinical research has demonstrated its significant neuroprotective properties in various models of excitotoxicity and ischemic neuronal injury. The primary mechanism underlying this neuroprotection is the enhancement of GABAergic inhibitory neurotransmission, achieved by relieving the tonic inhibition exerted by mGluR1 on GABAergic interneurons. This guide provides a comprehensive overview of the mechanism of action of LY367385, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development in the field of neuroprotection.

Core Mechanism of Action: Antagonism of mGluR1

LY367385 exerts its neuroprotective effects by selectively blocking the mGluR1a receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] By antagonizing mGluR1, LY367385 prevents these downstream signaling events.

Quantitative Data: Receptor Binding and Potency

The selectivity and potency of LY367385 for mGluR1a are critical to its mechanism of action. The following table summarizes key quantitative data.

| Parameter | Value | Receptor Subtype | Assay | Reference |

| IC50 | 8.8 µM | mGluR1a | Quisqualate-induced phosphoinositide (PI) hydrolysis | [2][3][4] |

| IC50 | > 100 µM | mGluR5a | Quisqualate-induced phosphoinositide (PI) hydrolysis | [2][5] |

| Activity | Negligible | Group II & III mGluRs | Not specified | [2] |

Neuroprotection via Enhancement of GABAergic Transmission

The cornerstone of LY367385's neuroprotective action is its ability to potentiate GABAergic neurotransmission. mGluR1 receptors are tonically active on GABAergic interneurons, where they exert an inhibitory influence on GABA release.[6] By blocking these receptors, LY367385 disinhibits the interneurons, leading to an increased release of GABA into the synapse.[6][7] This elevation in GABA, the primary inhibitory neurotransmitter in the central nervous system, counteracts the excessive glutamate-mediated excitation that characterizes excitotoxic and ischemic conditions, thereby conferring neuroprotection.

Signaling Pathway of mGluR1 Antagonism Leading to Neuroprotection

The following diagram illustrates the signaling cascade initiated by LY367385's antagonism of mGluR1, culminating in enhanced GABAergic inhibition and neuroprotection.

Caption: Signaling pathway of LY367385-mediated neuroprotection.

Interaction with the Endocannabinoid System

Recent evidence suggests a complex interplay between the mGluR1 and the endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, in mediating neuroprotection. Activation of postsynaptic mGluR5 can trigger the synthesis and release of endocannabinoids, which then act retrogradely on presynaptic CB1 receptors to suppress neurotransmitter release.[8][9][10] While LY367385 is selective for mGluR1, the broader implications of group I mGluR modulation on the endocannabinoid system are an active area of research. Some studies suggest that the neuroprotective effects of mGluR1 antagonists can be modulated by CB1 receptor activity.[8][11]

The following diagram illustrates the interaction between mGluR1 and CB1 receptor signaling.

References

- 1. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]

- 5. mGluR Control of Interneuron Output Regulates Feedforward Tonic GABAA Inhibition in the Visual Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions between metabotropic glutamate and CB1 receptors: implications for mood, cognition, and synaptic signaling based on data from mGluR and CB1R-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharm.emory.edu [pharm.emory.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Ultrastructural localization of cannabinoid-1 (CB1) and mGluR5 receptors in the prefrontal cortex and amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of LY367385 Hydrochloride in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other cognitive functions. A key player in the modulation of synaptic plasticity is the metabotropic glutamate (B1630785) receptor 1 (mGluR1). LY367385 hydrochloride is a potent and selective antagonist of the mGluR1a subtype, making it an invaluable tool for dissecting the role of this receptor in neuronal function. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity, with a focus on its effects on long-term potentiation (LTP) and long-term depression (LTD). We will delve into the quantitative data from key studies, detail the experimental protocols used to obtain these findings, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the pharmacological profile of LY367385 and its effects on synaptic plasticity.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Receptor Subtype | Assay | Reference |

| IC50 | 8.8 µM | mGluR1a | Quisqualate-induced phosphoinositide (PI) hydrolysis | [1][2][3][4][5] |

| IC50 | >100 µM | mGluR5a | Quisqualate-induced phosphoinositide (PI) hydrolysis | [1][2][3][4][5] |

Table 2: Effects of LY367385 on Long-Term Potentiation (LTP) in the Hippocampal CA1 Region

| Concentration | Application Timing | Effect | Magnitude of Effect | Experimental Model | Reference |

| 100 µM | 20 min prior to High-Frequency Tetanization (HFT) | Significant inhibition of LTP induction and expression | Markedly impaired late LTP (> 2h) | In vitro adult male rat hippocampal slices | [6] |

| 100 µM | Immediately after HFT | No significant effect on LTP profile | - | In vitro adult male rat hippocampal slices | [6] |

| 100 µM | Co-applied with MPEP (10 µM) | Blocks robust LTP induced by 200 Hz tetanus in the presence of APV | LTP reduced to 108 ± 1% from 132 ± 4% in control | In vitro Long-Evans rat hippocampal slices | [7] |

| 125 ± 5 µM | Applied alone | No block of mGluR-LTP | - | In vitro Long-Evans rat hippocampal slices | [7] |

Table 3: Effects of LY367385 on Long-Term Depression (LTD) in the Hippocampal CA1 Region

| Concentration | Application Timing | Effect | Magnitude of Effect | Experimental Model | Reference |

| 100 µM | Before and during DHPG application | Reduced acute depression but did not affect LTD induction | Acute depression: 64 ± 4% (LY367385) vs 37% ± 5% (control) | In vitro rat hippocampal slices | [8] |

| 100 µM | Applied after LTD established | Transiently reversed LTD | Reversal to 79 ± 5% of baseline | In vitro wild-type mice hippocampal slices | [8] |

| 100 µM | - | Required for DHPG-induced decreases in AMPA receptor surface expression | - | In vitro rat hippocampal slices | [8] |

Table 4: Effects of LY367385 on GABAergic Synaptic Transmission

| Concentration | Effect | Magnitude of Effect | Experimental Model | Reference |

| 300 µM | Increased frequency and amplitude of sIPSCs in CA1 pyramidal cells | - | In vitro rat hippocampal slices | [9] |

| 0.03–1 µM | Amplified the inhibitory effect of baclofen (B1667701) on GABA release | - | Mouse cortical synaptosomes | [10] |

| - | Antagonized DHPG-reduced inhibitory postsynaptic currents | - | Cortico-striatal slices | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[12][13][14][15]

-

Anesthesia and Decapitation: Anesthetize the animal (e.g., adult male Wistar rat or C57BL/6 mouse) using an appropriate method, such as isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail, in accordance with institutional animal care and use committee guidelines. Once deeply anesthetized, perform decapitation.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is typically designed to minimize excitotoxicity and can include (in mM): 110 Choline Chloride, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose.

-

Slicing: Mount the brain on the stage of a vibratome (e.g., Leica VT1200S) and submerge it in the ice-cold, oxygenated cutting solution. Cut transverse hippocampal slices at a thickness of 300-400 µm.

-

Incubation and Recovery: Transfer the slices to an interface or submerged-style holding chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose) continuously bubbled with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for whole-cell patch-clamp recordings from neurons in acute hippocampal slices to study synaptic plasticity.[16][17][18][19][20]

-

Slice Transfer and Perfusion: Transfer a single hippocampal slice to the recording chamber of an upright microscope. Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min at a temperature of 30-32°C.

-

Neuron Identification: Visualize neurons in the CA1 pyramidal cell layer using differential interference contrast (DIC) optics.

-

Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. The intracellular solution for recording excitatory postsynaptic currents (EPSCs) typically contains (in mM): 130 Cs-gluconate, 8 NaCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, 0.5 EGTA, and 5 QX-314, with the pH adjusted to 7.2-7.3 and osmolarity to 280-290 mOsm.

-

Whole-Cell Configuration: Approach a target neuron with the recording pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ). Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.

-

Data Acquisition: Record synaptic responses in voltage-clamp mode, holding the membrane potential at -70 mV to record AMPA receptor-mediated EPSCs. Stimulate Schaffer collateral afferents using a bipolar stimulating electrode placed in the stratum radiatum.

-

Plasticity Induction:

-

LTP Induction: After establishing a stable baseline of synaptic responses for at least 20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.

-

LTD Induction: To induce LTD, use a low-frequency stimulation (LFS) protocol, for example, 900 pulses at 1 Hz.

-

-

Drug Application: Apply this compound and other pharmacological agents by bath perfusion at the desired concentrations and for the specified durations as indicated in the experimental design.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound serves as a critical pharmacological tool for elucidating the multifaceted role of mGluR1 in synaptic plasticity. The data presented in this guide unequivocally demonstrate that mGluR1 activation is necessary for the induction and maintenance of both LTP and LTD in the hippocampus. Furthermore, the blockade of mGluR1 by LY367385 has been shown to modulate GABAergic transmission, highlighting the intricate interplay between different neurotransmitter systems in shaping synaptic strength. The detailed experimental protocols and signaling pathway diagrams provided herein offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the therapeutic potential of targeting mGluR1 in neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY 367385 | mGluR1a antagonist | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 6. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. Presynaptic mGlu1 Receptors Control GABAB Receptors in an Antagonist-Like Manner in Mouse Cortical GABAergic and Glutamatergic Nerve Endings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]

- 13. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. precisionary.com [precisionary.com]

- 16. scientifica.uk.com [scientifica.uk.com]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LY367385 Hydrochloride: A Selective mGluR1a Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY367385 hydrochloride is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of mGluR1a signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and key preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and for seminal assays demonstrating its neuroprotective effects are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and Pharmacological Profile

LY367385, chemically known as (+)-2-methyl-4-carboxyphenylglycine, was first reported by Clark and colleagues in 1997 as a potent and selective antagonist for the mGluR1 receptor.[1] It exhibits a significant affinity for the mGluR1a subtype, with an IC50 value of 8.8 μM for the blockade of quisqualate-induced phosphoinositide hydrolysis in rat cerebellar granule cells.[2][3] In contrast, its affinity for the mGluR5a receptor is substantially lower (IC50 > 100 μM), and it has negligible effects on group II and group III mGlu receptors, highlighting its selectivity.[2]

The hydrochloride salt of LY367385 is the commonly used form in research due to its improved solubility.

Quantitative Data Summary

| Parameter | Value | Receptor/System | Reference |

| IC50 | 8.8 μM | mGluR1a (quisqualate-induced phosphoinositide hydrolysis) | [2][3] |

| IC50 | > 100 μM | mGluR5a | [2] |

Synthesis Pathway

The synthesis of (+)-2-methyl-4-carboxyphenylglycine (LY367385) was first described by Clark et al. (1997). The pathway involves the asymmetric Strecker synthesis, a well-established method for the preparation of α-amino acids.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The neuroprotective properties of LY367385 have been demonstrated in several key preclinical models. The following are detailed protocols adapted from the seminal work by Bruno et al. (1999), which established the neuroprotective efficacy of LY367385.

In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity in Murine Cortical Cell Cultures

This assay assesses the ability of LY367385 to protect primary cortical neurons from cell death induced by the overstimulation of NMDA receptors.

Caption: Experimental workflow for NMDA-induced excitotoxicity assay.

-

Cell Culture: Mixed cortical cell cultures containing neuronal and glial elements are prepared from fetal mice (14-17 days gestation) and cultured for 14-16 days in vitro.

-

Drug Application: this compound is dissolved in culture medium. The cultures are pre-incubated with various concentrations of LY367385 (e.g., 10, 30, 100, 300 μM) for 15 minutes.

-

NMDA Exposure: N-methyl-D-aspartate (NMDA) is added to the cultures to a final concentration of 100 μM in the continued presence of LY367385. The exposure lasts for 10 minutes.

-

Washout: The culture medium containing NMDA and LY367385 is removed, and the cells are washed twice with fresh, drug-free culture medium.

-

Incubation: The cultures are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assessment: Neuronal damage is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. The LDH activity is measured spectrophotometrically.

In Vivo Neuroprotection in a Gerbil Model of Transient Global Ischemia

This model evaluates the neuroprotective effects of LY367385 in a setting of brain injury caused by a temporary interruption of blood flow.

Caption: Experimental workflow for the gerbil transient global ischemia model.

-

Animal Model: Adult male Mongolian gerbils are used.

-

Ischemia Induction: Animals are anesthetized, and both common carotid arteries are occluded for 5 minutes to induce transient global cerebral ischemia. Reperfusion is initiated by releasing the occlusion.

-

Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of, for example, 10 mg/kg immediately after the onset of reperfusion. Control animals receive a vehicle injection.

-

Survival and Tissue Processing: The animals are allowed to survive for 7 days. They are then deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are removed and processed for histological analysis.

-

Histological Assessment: Brain sections, typically 20-30 µm thick, are stained (e.g., with cresyl violet) to visualize neuronal morphology. The extent of neuronal damage, particularly in the vulnerable CA1 region of the hippocampus, is quantified by counting the number of surviving neurons.

Signaling Pathway

LY367385 exerts its effects by blocking the mGluR1a receptor, which is a G-protein coupled receptor (GPCR) typically linked to the Gq/11 family of G proteins. Activation of mGluR1a by its endogenous ligand, glutamate, initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream events. By antagonizing this receptor, LY367385 inhibits these downstream signals.

Caption: mGluR1a signaling cascade and the point of inhibition by LY367385.

Conclusion

This compound is a cornerstone tool for investigating the multifaceted roles of the mGluR1a receptor. Its high selectivity allows for the precise dissection of mGluR1a-mediated signaling in both normal physiological processes and in pathological conditions such as excitotoxicity and cerebral ischemia. The synthetic pathway and experimental protocols detailed in this guide provide a solid foundation for researchers aiming to utilize this important pharmacological agent in their studies. Further research employing LY367385 will undoubtedly continue to unravel the complexities of glutamatergic neurotransmission and its implications for neurological and psychiatric disorders.

References

The Selective Antagonist LY367385 Hydrochloride: An In-depth Technical Guide to its mGluR1a Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of LY367385 hydrochloride, a potent antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). The information presented herein is curated for researchers and professionals in the fields of pharmacology and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Analysis of Binding Affinity and Selectivity

This compound demonstrates a high degree of selectivity for the mGluR1a subtype over other metabotropic glutamate receptors. The primary measure of its potency is derived from functional assays assessing the inhibition of agonist-induced phosphoinositide (PI) hydrolysis, a key downstream signaling event of mGluR1a activation.

Table 1: Potency and Selectivity of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Reference(s) |

| mGluR1a | Phosphoinositide Hydrolysis | IC50 | 8.8 µM | [1][2] |

| mGluR5a | Phosphoinositide Hydrolysis | IC50 | > 100 µM | [1][2] |

| Group II mGluRs | Functional Assays | Activity | Negligible | [1][2] |

| Group III mGluRs | Functional Assays | Activity | Negligible | [1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding and functional activity of this compound at mGluR1a.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol (B14025) phosphates, a downstream second messenger of mGluR1a activation.

Objective: To determine the functional potency (IC50) of this compound in blocking mGluR1a-mediated signaling.

Materials:

-

Cells expressing recombinant mGluR1a (e.g., CHO or HEK293 cells)

-

[³H]myo-inositol

-

Agonist (e.g., Quisqualate or L-Glutamate)

-

This compound

-

Lithium chloride (LiCl)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling: Plate mGluR1a-expressing cells and incubate with [³H]myo-inositol to allow for incorporation into cellular phosphoinositides.

-

Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of an mGluR1a agonist (e.g., quisqualate) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction of Inositol Phosphates: Terminate the reaction and lyse the cells. Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.[3]

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

-

Data Analysis: Plot the inhibition of agonist-stimulated inositol phosphate (B84403) formation against the concentration of this compound to determine the IC50 value.[3]

Radioligand Binding Assay (Competitive)

This assay directly measures the affinity of an unlabeled compound (the competitor, e.g., LY367385) for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for mGluR1a.

Materials:

-

Cell membranes prepared from cells expressing mGluR1a

-

Radiolabeled ligand with known affinity for mGluR1a (e.g., [³H]Quisqualic Acid or [³H]Glutamate)[4][5]

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from mGluR1a-expressing cells.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

mGluR1a Signaling Pathway

Activation of mGluR1a by an agonist like glutamate initiates a G-protein-mediated signaling cascade. This compound acts as a competitive antagonist at the glutamate binding site, preventing the initiation of this pathway.

Caption: mGluR1a signaling pathway and the inhibitory action of LY367385.

Experimental Workflow for Determining Antagonist Affinity

The process of determining the binding affinity of a novel antagonist like this compound involves a systematic experimental workflow.

Caption: Workflow for determining the binding affinity of an mGluR1a antagonist.

Selectivity Profile of this compound

The high selectivity of this compound for mGluR1a is a key characteristic. This is typically determined by screening the compound against a panel of related receptors.

Caption: Selectivity profile of this compound for mGluR subtypes.

References

- 1. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. jneurosci.org [jneurosci.org]

- 4. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

The mGluR1 Antagonist LY367385 Hydrochloride: A Modulator of GABAergic Transmission

An In-depth Technical Guide for Researchers and Drug Development Professionals

LY367385 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), has emerged as a significant modulator of GABAergic transmission. This technical guide synthesizes key research findings to provide a comprehensive overview of its effects, mechanisms of action, and the experimental protocols used to elucidate these properties. The enhancement of GABAergic signaling by LY367385 underscores its neuroprotective potential and presents a promising avenue for therapeutic intervention in neurological disorders characterized by excitotoxicity.

Core Mechanism of Action

This compound exerts its primary effect on GABAergic transmission by blocking mGluR1 receptors. This blockade leads to an enhancement of GABA (γ-aminobutyric acid) release, the primary inhibitory neurotransmitter in the central nervous system.[1] Research indicates that this neuroprotective action is mediated by the potentiation of GABAergic signaling.[1] The selective blockade of mGluR1 receptors by LY367385 has been shown to be sufficient for conferring significant neuroprotection against excitotoxic neuronal death.[2]

The signaling pathway involves a complex interplay with the endocannabinoid system. The increase in GABA release induced by LY367385 is dependent on the activation of presynaptic CB1 receptors.[3] This suggests a cooperative interaction between the mGluR1 and endocannabinoid systems in modulating GABAergic neurotransmission.

Quantitative Effects on GABAergic Parameters

The following tables summarize the quantitative data from key studies investigating the impact of LY367385 on GABAergic transmission.

Table 1: Effect of LY367385 on GABA Release (In Vivo Microdialysis)

| Parameter | Condition | Treatment | Fold Increase Over Basal GABA Levels | Reference |

| GABA Output | Control | LY367385 (1 mM) | ~2.0 | [3] |

| GABA Output | Ischemia | LY367385 (1 mM) | 21.0 ± 2.0 | [3] |

Table 2: Electrophysiological Effects of LY367385 on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in CA1 Pyramidal Cells

| Concentration | Effect on sIPSC Frequency | Effect on sIPSC Amplitude | Reference |

| 100 µM | Significant Increase | Significant Increase | [3] |

| 300 µM | Significant Increase | Significant Increase | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of LY367385 on GABAergic transmission.

Caption: Mechanism of LY367385-induced enhancement of GABA release.

Caption: Workflow for electrophysiological recording of sIPSCs.

Detailed Experimental Protocols

In Vivo Microdialysis for GABA Measurement

Objective: To measure the extracellular levels of GABA in the brain of freely moving animals following the administration of LY367385.

Methodology:

-

Animal Preparation: Male gerbils are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the hippocampus or corpus striatum.[3] Animals are allowed to recover for at least 24 hours post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After an equilibration period of at least 2 hours, dialysate samples are collected at regular intervals (e.g., every 15 minutes) to establish a stable baseline of GABA levels.[3]

-

Drug Administration: LY367385 (e.g., 1 mM) is dissolved in the aCSF and administered through the microdialysis probe.[3]

-

Sample Collection during Treatment: Dialysate samples continue to be collected throughout the drug administration period and for a subsequent washout period.

-

GABA Analysis: The concentration of GABA in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

-

Data Analysis: GABA levels are expressed as a percentage of the mean basal levels. Statistical analysis is performed to compare GABA concentrations before, during, and after LY367385 administration.

Electrophysiological Recording of sIPSCs

Objective: To investigate the effects of LY367385 on spontaneous inhibitory postsynaptic currents (sIPSCs) in individual neurons.

Methodology:

-

Slice Preparation: Acute hippocampal slices (e.g., 300-400 µm thick) are prepared from the brains of rats. Slices are maintained in an incubation chamber with oxygenated aCSF.

-

Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons under voltage-clamp mode (e.g., holding potential of -70 mV).

-

Pharmacological Isolation of sIPSCs: To isolate GABA-A receptor-mediated sIPSCs, antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) are included in the aCSF.

-

Baseline Recording: Stable baseline sIPSCs are recorded for a period of time (e.g., 5-10 minutes) before any drug application.

-

Drug Application: LY367385 (e.g., 100-300 µM) is applied to the bath.[3]

-

Recording during Drug Application: sIPSCs are continuously recorded during the application of LY367385.

-

Washout: The drug is washed out with aCSF to observe the reversibility of the effects.

-

Data Analysis: The frequency and amplitude of sIPSCs are analyzed using appropriate software. Cumulative probability plots and statistical tests (e.g., Kolmogorov-Smirnov test, Student's t-test) are used to determine the significance of any changes.[3]

Interaction with GABAB Receptors

LY367385 has also been shown to influence the function of GABAB receptors. In mouse cortical nerve endings, LY367385, while inactive on its own, amplifies the inhibitory effect of the GABAB agonist baclofen (B1667701) on GABA release.[4] This suggests a functional cross-talk between presynaptic mGluR1 and GABAB autoreceptors, where the blockade of mGluR1 by LY367385 enhances the GABAB receptor-mediated control of GABA exocytosis.[4]

Caption: Functional cross-talk between mGluR1 and GABAB autoreceptors.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mGluR1 in synaptic transmission and a potential therapeutic agent. Its ability to enhance GABAergic transmission through a mechanism involving the endocannabinoid system and its interplay with GABAB receptors highlight the complexity of synaptic modulation. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of LY367385 and its potential applications in the treatment of neurological disorders.

References

- 1. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Presynaptic mGlu1 Receptors Control GABAB Receptors in an Antagonist-Like Manner in Mouse Cortical GABAergic and Glutamatergic Nerve Endings - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on LY367385 Hydrochloride and its Impact on Long-Term Potentiation (LTP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY367385 hydrochloride is a potent and selective competitive antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1).[1][2][3] Extensive research has demonstrated its critical role in modulating synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. This document provides a comprehensive technical overview of LY367385's mechanism of action, its quantifiable impact on LTP, detailed experimental protocols for its study, and a visualization of the associated signaling pathways. The data presented herein underscores the integral role of mGluR1 in the induction and maintenance of certain forms of LTP, positioning LY367385 as an essential pharmacological tool for neuroscience research and a molecule of interest in drug development for neurological and psychiatric disorders.

Introduction to this compound

LY367385, chemically known as (+)-2-Methyl-4-carboxyphenylglycine, is a highly selective antagonist of mGluR1a receptors.[1][3] It operates by competing with glutamate at the orthosteric binding site. Its selectivity is a key feature, with an IC50 value of 8.8 μM for blocking quisqualate-induced phosphoinositide hydrolysis at mGluR1a, while showing negligible activity at mGluR5a and other mGluR subtypes at concentrations up to 100 μM.[1][4] This specificity makes it an invaluable tool for dissecting the precise physiological functions of mGluR1.

Group I mGluRs, which include mGluR1 and mGluR5, are Gq/G11-protein coupled receptors predominantly located postsynaptically.[2][5][6] Their activation by glutamate initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), processes that are fundamental to the modulation of synaptic strength.[5]

The Role of mGluR1 in Long-Term Potentiation

Long-term potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from synchronous stimulation. It is a primary model for studying the synaptic basis of learning and memory. While the N-methyl-D-aspartate (NMDA) receptor is a well-established trigger for many forms of LTP, a significant body of evidence reveals that mGluR1 activation is also crucial, particularly for specific forms of LTP and for the late, protein synthesis-dependent phases of LTP (L-LTP).[7][8][9]

Studies have shown that the requirement of mGluR1 can depend on the LTP induction protocol.[4] For instance, LTP induced by strong tetanic stimulation that robustly activates NMDA receptors and voltage-gated calcium channels may be independent of group I mGluRs.[4] However, other induction protocols, such as those using high-frequency tetanization (HFT) at 100 Hz or specific patterned stimulation, demonstrate a clear dependence on mGluR1 activation.[4][7] The application of LY367385 before such LTP induction protocols has been shown to impair both the initial induction and the later, more stable phases of potentiation.[4][7][10]

Quantitative Data on LY367385's Impact on LTP

The inhibitory effects of LY367385 on LTP have been quantified in various experimental settings, primarily through electrophysiological recordings in hippocampal slices. The following tables summarize key findings from the literature.

| Parameter | Value | Receptor Target | Preparation | Comments | Reference |

| IC50 | 8.8 µM | mGluR1a | Recombinant Cells | Measured by blockade of quisqualate-induced phosphoinositide hydrolysis. | [1][4] |

| Selectivity | > 100 µM | mGluR5a | Recombinant Cells | Demonstrates high selectivity for mGluR1 over mGluR5. | [1][4] |

| Experimental Condition | Drug Concentration | LTP Induction Protocol | Key Finding | Reference |

| Hippocampal CA1 LTP | 100 µM | High-Frequency Tetanization (HFT; 100 Hz) | Application 20 mins before HFT significantly inhibited both the induction and late phases of LTP. | [4][7] |

| Hippocampal CA1 LTP | 100 µM | High-Frequency Tetanization (HFT; 100 Hz) | Application after HFT had no effect on the established LTP. | [4][10] |

| Basal Synaptic Transmission | 100 µM | N/A | No significant effect on baseline synaptic responses. | [4][10] |

| NMDAR-Independent LTP | 100 µM (with 10 µM MPEP) | 200 Hz tetanus in the presence of APV | The combination of mGluR1 and mGluR5 antagonists completely blocked this form of LTP. | [11][12] |

| Single-Train LTP | 200 µM | Single train of tetanization (1s, 100 Hz) | Inhibited the induction of LTP. | [8] |

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording

A standard method to assess the impact of LY367385 on LTP involves extracellular field potential recordings in the CA1 region of acute hippocampal slices from rodents.

-

Slice Preparation:

-

Animals (typically adult male rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recordings begin.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway (CA3 axons) to evoke synaptic responses.

-

A recording electrode is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Procedure:

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Drug Application: this compound is added to the perfusion aCSF at the desired concentration (e.g., 100 µM) and perfused for a set period (e.g., 20 minutes) prior to LTP induction.[4] A control group receives a vehicle solution.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[4][8]

-

Post-Induction Recording: fEPSPs are recorded for an extended period (1-4 hours) to monitor the induction and maintenance of LTP.[4] The slope of the fEPSP is measured and normalized to the pre-HFS baseline to quantify the degree of potentiation.

-

Visualizations: Signaling Pathways and Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by glutamate binding to mGluR1, which is inhibited by LY367385.

Caption: Canonical mGluR1 signaling cascade inhibited by LY367385.

Experimental Workflow for LTP Inhibition Study

The diagram below outlines the logical flow of an experiment designed to test the effect of LY367385 on LTP.

Caption: Experimental workflow for assessing LY367385's effect on LTP.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of mGluR1 in synaptic function. The data conclusively show that its application potently and selectively inhibits mGluR1-dependent long-term potentiation, primarily by blocking the induction phase of this form of synaptic plasticity.[4][7] This inhibition is timing-dependent, highlighting that mGluR1 activation is a necessary step in the initial signaling cascade of LTP induction rather than its subsequent maintenance.[4] For researchers in neuroscience and professionals in drug development, understanding the precise impact of LY367385 on LTP provides a foundational framework for investigating the therapeutic potential of mGluR1 modulation in disorders characterized by aberrant synaptic plasticity, such as Fragile X syndrome, anxiety, and certain forms of chronic pain.

References

- 1. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGluR-Dependent Synaptic Plasticity in Drug-Seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabotropic glutamate receptor 5 is necessary for late-phase long-term potentiation in the hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabotropic glutamate receptor-dependent long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jneurosci.org [jneurosci.org]

- 12. Metabotropic Glutamate Receptors Induce a Form of LTP Controlled by Translation and Arc Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY367385 Hydrochloride in Long-Term Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term depression (LTD), a persistent form of synaptic plasticity characterized by a decrease in synaptic efficacy, is a fundamental process in learning, memory, and various neuropathological states. A key player in a prominent form of LTD is the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth analysis of LY367385 hydrochloride, a potent and selective antagonist of mGluR1a, and its critical role in the modulation of LTD. We will explore its mechanism of action, detail the experimental protocols used to elucidate its function, present quantitative data from key studies, and visualize the complex signaling pathways involved. This document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting glutamatergic signaling.

Introduction to this compound

This compound is a highly selective and competitive antagonist of the mGluR1a subtype of metabotropic glutamate receptors.[1][2] Its selectivity is demonstrated by its significantly lower affinity for the mGluR5 subtype.[1][2] This pharmacological tool has been instrumental in dissecting the specific contribution of mGluR1 to various forms of synaptic plasticity, most notably long-term depression (LTD).[1][3] Beyond its utility in basic research, LY367385 has also been investigated for its potential neuroprotective, anticonvulsant, and antidepressant properties.[1][2]

Mechanism of Action in Long-Term Depression

Group I mGluRs, which include mGluR1 and mGluR5, are Gq/G11 protein-coupled receptors.[4][5] Their activation, typically by strong synaptic activity or specific agonists like (S)-3,5-dihydroxyphenylglycine (DHPG), triggers the activation of phospholipase C (PLC).[4][6] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][6]

This compound exerts its effect by competitively binding to mGluR1, thereby preventing the initiation of this signaling cascade. In the context of LTD, the role of mGluR1 can be complex and dependent on the specific brain region and induction protocol. While some forms of LTD are predominantly dependent on mGluR5, mGluR1 activation is often required for the full expression and persistence of LTD.[7][8][9] Studies have shown that LY367385 can impair both the induction and late phases of LTD when applied before low-frequency stimulation (LFS).[1][3]

Quantitative Data on this compound

The following tables summarize key quantitative data regarding the properties and effects of this compound in the context of LTD research.

| Parameter | Value | Receptor Subtype | Assay | Reference |

| IC50 | 8.8 μM | mGluR1a | Inhibition of quisqualate-induced phosphoinositide (PI) hydrolysis | [1][2] |

| IC50 | >100 μM | mGluR5a | Inhibition of quisqualate-induced phosphoinositide (PI) hydrolysis | [1][2] |

Table 1: Potency and Selectivity of LY367385

| Experimental Condition | Concentration of LY367385 | Effect on DHPG-induced LTD | Brain Region | Reference |

| Pre-incubation and co-application with DHPG | 100 μM | Reduces DHPG-induced LTD | Hippocampal CA1 | [8][10] |

| Application after establishment of LTD | 100 μM | Transiently reverses LTD | Hippocampal CA1 | [8] |

| Co-application with mGluR5 antagonist (MPEP) | 100 μM | Completely blocks DHPG-induced LTD | Hippocampal CA1 | [8] |

| Pre-incubation and co-application with DHPG | 100 μM | Reduces the acute depression but not the long-lasting LTD | Hippocampal CA1 (rat) | [7] |

| Pre-incubation and co-application with DHPG | 100 μM | Attenuated mGluR-LTD | Hippocampal CA1 (mouse) | [9] |

Table 2: Effects of LY367385 on Chemically-Induced LTD

Experimental Protocols

Induction of mGluR-Dependent LTD in Hippocampal Slices

A common method to study mGluR-LTD involves the use of acute hippocampal slices. The following is a generalized protocol based on numerous studies.[8][10][11]

-

Slice Preparation: Adult rats or mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Transverse hippocampal slices (300-400 μm) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in an interface or submerged chamber containing oxygenated ACSF at room temperature for at least 1 hour.

-

Electrophysiological Recording: A slice is transferred to a recording chamber continuously perfused with oxygenated ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

LTD Induction:

-

Chemical LTD (DHPG-LTD): The group I mGluR agonist DHPG (e.g., 50-100 μM) is bath-applied for a short period (e.g., 5-20 minutes).[8][11]

-

Synaptic LTD (PP-LFS): Paired-pulse low-frequency stimulation (PP-LFS) consisting of 900 pairs of stimuli with a 50 ms (B15284909) interval, delivered at 1 Hz, is applied.[7]

-

-

Application of this compound: To investigate the role of mGluR1, this compound (e.g., 100 μM) is typically pre-incubated for 20-30 minutes before and during the LTD induction protocol.[8][10] To test its effect on the expression of LTD, it can be applied after LTD has been established.[8]

-

Post-Induction Recording: fEPSPs are recorded for at least 60-90 minutes following the induction protocol to assess the magnitude and persistence of LTD.

Western Blotting for Signaling Proteins

To examine the molecular mechanisms downstream of mGluR1 activation, Western blotting can be used to measure the phosphorylation state of key signaling proteins like ERK.[10]

-

Slice Treatment: Hippocampal slices are treated with DHPG in the presence or absence of LY367385 as described in the electrophysiology protocol.

-

Homogenization: At a specific time point after treatment, the CA1 region is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the homogenates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated and total forms of the protein of interest (e.g., p-ERK, total ERK), followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using chemiluminescence and quantified by densitometry.

Signaling Pathways and Visualizations

The activation of group I mGluRs initiates a complex cascade of intracellular events leading to LTD. This compound, by blocking mGluR1, inhibits the initiation of these pathways.

Caption: mGluR1-mediated LTD signaling pathway and the inhibitory action of LY367385.

Caption: General experimental workflow for studying the effect of LY367385 on LTD.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the role of mGluR1 in long-term depression. Its high selectivity allows for the precise dissection of mGluR1-dependent signaling pathways from those mediated by mGluR5. The data consistently demonstrate that while activation of either mGluR1 or mGluR5 can be sufficient to induce LTD, the blockade of mGluR1 with LY367385 significantly impairs or reverses this form of synaptic plasticity, highlighting the critical role of this receptor subtype. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for researchers to further investigate the nuanced roles of mGluR1 in synaptic function and to explore its potential as a therapeutic target in neurological and psychiatric disorders.

References

- 1. LY 367385 | mGluR1a antagonist | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. jneurosci.org [jneurosci.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Chemical induction of mGluR5- and protein synthesis--dependent long-term depression in hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by LY367385 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 hydrochloride is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a).[1][2][3] As a subtype-selective antagonist for a group I mGluR, it serves as a critical tool for elucidating the physiological and pathological roles of mGluR1-mediated signaling in the central nervous system. This technical guide provides a comprehensive overview of the cellular pathways modulated by LY367385, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Core Mechanism of Action

This compound selectively blocks the activation of mGluR1a. This G-protein coupled receptor is primarily linked to the activation of phospholipase C (PLC), which subsequently leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By competitively binding to the glutamate binding site on mGluR1a, LY367385 prevents these downstream signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various experimental models.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 8.8 µM | Blockade of quisqualate-induced phosphoinositide (PI) hydrolysis in cells expressing mGluR1a | [1][2][3] |

| Selectivity | > 100 µM | For mGluR5a-mediated responses | [1][2][3] |

Table 1: In Vitro Potency and Selectivity of LY367385

| Experimental Model | LY367385 Concentration | Observed Effect | Reference |

| Hippocampal Slices (in vitro) | 100 µM | Impaired induction and late phases of Long-Term Potentiation (LTP) | [1] |

| Hippocampal Slices (in vitro) | 100 µM | Impaired induction and late phases of Long-Term Depression (LTD) | [1] |

| Mixed murine cortical cultures | Not specified | Neuroprotection against NMDA-induced excitotoxicity | [4] |

| Rat caudate nucleus (in vivo) | Not specified | Neuroprotection against NMDA infusion | [4] |

| Gerbil global ischemia model | Not specified | Neuroprotective effects | [4] |

| Freely moving rats (in vivo microdialysis) | Not specified | Enhanced GABA release in the corpus striatum | [5] |

Table 2: Functional Effects of LY367385 in Various Models

Cellular Signaling Pathways Modulated by LY367385

LY367385, by antagonizing mGluR1, influences a range of critical cellular pathways, primarily in the context of synaptic transmission and plasticity.

Inhibition of Phosphoinositide Hydrolysis Pathway

The canonical pathway affected by LY367385 is the Gq/11-coupled phosphoinositide signaling cascade.

Caption: LY367385 antagonism of the mGluR1 signaling pathway.

Modulation of Synaptic Plasticity

LY367385 has been shown to impair both Long-Term Potentiation (LTP) and Long-Term Depression (LTD), forms of synaptic plasticity crucial for learning and memory.[1] This suggests that mGluR1 activation is necessary for the induction and maintenance of these processes.

References

- 1. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 2. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jneurosci.org [jneurosci.org]

In-Depth Pharmacological Profile of LY367385 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY367385 hydrochloride is a potent and selective competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 1a (mGluR1a). This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, selectivity, and effects in various in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to the Gq/G11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2).

This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of mGluR1. Its high selectivity for mGluR1a over other mGluR subtypes makes it a precise instrument for studying the specific contributions of this receptor in various neurological processes. This guide aims to consolidate the current knowledge on the pharmacological characteristics of this compound.

Mechanism of Action and Selectivity

LY367385 acts as a competitive antagonist at the mGluR1a receptor.[1][2] It selectively blocks the binding of glutamate and other agonists to the receptor, thereby inhibiting the downstream signaling cascade.

In Vitro Potency and Selectivity

The potency and selectivity of LY367385 have been primarily determined through phosphoinositide (PI) hydrolysis assays in cells expressing recombinant mGluR subtypes.

Table 1: In Vitro Potency and Selectivity of LY367385

| Receptor Subtype | Assay Type | Agonist | IC50 Value | Reference |

| mGluR1a | Phosphoinositide Hydrolysis | Quisqualate | 8.8 µM | [1][2][3] |

| mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | > 100 µM | [1][2][3] |

| Group II mGluRs | - | - | Negligible action | [2] |

| Group III mGluRs | - | - | Negligible action | [2] |

Pharmacological Effects

This compound has demonstrated a range of pharmacological effects in both in vitro and in vivo models, highlighting the diverse roles of mGluR1 in the central nervous system.

In Vitro Effects

-

Neuroprotection: LY367385 has been shown to be neuroprotective in models of excitotoxic neuronal death.[4][5][6] It can attenuate neuronal damage induced by N-methyl-D-aspartate (NMDA).[4][6] This neuroprotective effect is suggested to be mediated by an enhancement of GABAergic transmission.[6][7]

In Vivo Effects

-

Neuroprotection: In animal models, LY367385 provides neuroprotection against ischemic brain injury.[4][5] For instance, in gerbils subjected to transient global ischemia, administration of LY367385 has been shown to reduce neuronal damage.[4]

-

Anticonvulsant Activity: LY367385 exhibits anticonvulsant properties in various animal models of epilepsy.

-

Modulation of Synaptic Plasticity: LY367385 has been shown to affect synaptic plasticity, a key process in learning and memory.

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This protocol is a generalized procedure for determining the IC50 value of an mGluR1 antagonist.

Objective: To measure the ability of LY367385 to inhibit agonist-induced phosphoinositide hydrolysis in cells expressing mGluR1a.

Materials:

-

HEK293 cells stably expressing rat mGluR1a

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

[³H]-myo-inositol

-

Agonist (e.g., Quisqualate or Glutamate)

-

This compound

-

Lithium Chloride (LiCl)

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Culture HEK293-mGluR1a cells in DMEM supplemented with 10% FBS.

-

Seed cells into 24-well plates and grow to near confluency.

-

Label the cells by incubating them with [³H]-myo-inositol (0.5 µCi/well) in inositol-free DMEM for 16-24 hours.

-

-

Assay:

-

Wash the cells with assay buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol (B14025) monophosphatase.

-

Add varying concentrations of this compound and pre-incubate for a further 15-30 minutes.

-

Stimulate the cells with a fixed concentration of agonist (e.g., 10 µM Quisqualate) for 30-60 minutes at 37°C.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the extracts and apply them to Dowex AG1-X8 anion-exchange columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with formic acid.

-

Quantify the radioactivity of the eluates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of LY367385.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]

-

In Vitro NMDA-Induced Excitotoxicity Assay

This protocol outlines a general method to assess the neuroprotective effects of LY367385 against NMDA-induced neuronal death in primary cortical neurons.

Objective: To determine the ability of LY367385 to protect neurons from excitotoxicity induced by NMDA.

Materials:

-

Primary cortical neurons from embryonic rats or mice

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

N-methyl-D-aspartate (NMDA)

-

This compound

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit or other viability assays (e.g., MTT, Calcein-AM)

Procedure:

-

Cell Culture:

-

Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium.

-

Allow the neurons to mature for 7-14 days in vitro.

-

-

Treatment:

-

Pre-treat the neuronal cultures with varying concentrations of this compound for 1-24 hours.

-

Expose the neurons to a neurotoxic concentration of NMDA (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).

-

Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of LY367385.

-

-

Assessment of Cell Viability:

-

After 24 hours of incubation post-NMDA exposure, assess neuronal viability.

-

For LDH assay, collect the culture supernatant to measure the release of LDH, an indicator of cell death.

-

Alternatively, use cell-based assays like MTT or Calcein-AM staining to quantify viable cells.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by LY367385 at each concentration relative to the NMDA-only treated group.

-

Determine the EC50 for neuroprotection if a dose-response relationship is observed.

-

Visualizations

Signaling Pathway of mGluR1

Caption: Canonical mGluR1 signaling pathway and the antagonistic action of LY367385.

Experimental Workflow for Phosphoinositide Hydrolysis Assay

Caption: Experimental workflow of a phosphoinositide hydrolysis assay.

Neuroprotective Mechanism of LY367385 in Excitotoxicity

Caption: Proposed neuroprotective mechanism of LY367385 in excitotoxicity.

Conclusion

This compound is a well-characterized, potent, and selective mGluR1a antagonist. Its pharmacological profile makes it an indispensable tool for investigating the multifaceted roles of mGluR1 in health and disease. This guide provides a foundational understanding of its properties and the experimental methodologies used for its characterization, which will be valuable for researchers in the fields of neuroscience and drug development. Further research into the therapeutic potential of selective mGluR1 antagonists like LY367385 is warranted for various neurological and psychiatric disorders.

References

- 1. rndsystems.com [rndsystems.com]

- 2. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism | MDPI [mdpi.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

LY367385 Hydrochloride: A Technical Guide for Glutamate Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY367385 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1a (mGluR1a). This document consolidates key data on its physicochemical properties, mechanism of action, and its application in studying glutamate receptor function. Detailed experimental protocols and a summary of its effects on signaling pathways are provided to support researchers in their study design and execution.

Physicochemical Properties

This compound is a white to off-white powder. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ ·HCl | |

| Molecular Weight | 245.66 g/mol | |

| CAS Number | 198419-91-9 | |

| Purity | ≥98% (HPLC) | |

| Solubility | H₂O: >10 mg/mL | |

| DMSO: 125 mg/mL (ultrasonic) | [1] | |

| 1eq. NaOH: 50 mM (with gentle warming) | ||

| Storage | Desiccate at room temperature |

Mechanism of Action and Selectivity

LY367385 is a competitive antagonist that is highly selective for the mGluR1a subtype of metabotropic glutamate receptors.[2][3][4] It exhibits negligible activity at other mGlu receptor subtypes, making it a valuable tool for isolating and studying the specific functions of mGluR1a.

Quantitative Data on Potency and Selectivity

| Parameter | Value | Assay | Reference |

| IC₅₀ for mGluR1a | 8.8 µM | Quisqualate-induced phosphoinositide (PI) hydrolysis | [1][2][5] |

| IC₅₀ for mGluR5a | >100 µM | Quisqualate-induced phosphoinositide (PI) hydrolysis | [1][2][5] |

| Activity at Group II & III mGluRs | Negligible | [2] |

Role in Glutamate Receptor Signaling

This compound, by selectively blocking mGluR1a, modulates several downstream signaling pathways. Group I mGluRs, including mGluR1, are Gq-coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). LY367385 blocks these downstream effects by preventing the initial activation of mGluR1a.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY 367385 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Basic Research Applications of LY367385 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental research applications of LY367385 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document details its mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a competitive antagonist that selectively targets the mGluR1a splice variant. It operates by blocking the binding of the endogenous ligand, glutamate, to the receptor, thereby inhibiting downstream signaling cascades. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the activation of phospholipase C (PLC), initiating the phosphoinositide hydrolysis pathway. This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this initial step, LY367385 effectively prevents these downstream cellular responses. This selectivity for mGluR1 over other mGluR subtypes, including mGluR5, makes it a valuable tool for dissecting the specific physiological roles of mGluR1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity across various experimental models.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 8.8 µM | Blockade of quisqualate-induced phosphoinositide hydrolysis in recombinant cells | [2][3] |

| Selectivity | > 100 µM | No significant activity at mGluR2, mGluR3, mGluR4, mGluR5a, mGluR6, mGluR7, and mGluR8 | [2][4] |

| Application | Effective Concentration/Dose | Model System | Observed Effect | Reference |

| Inhibition of Long-Term Potentiation (LTP) | 100 µM | Rat hippocampal slices (in vitro) | Significant inhibition of LTP induction and expression when applied before high-frequency tetanization. | [2] |

| Inhibition of Long-Term Depression (LTD) | 100 µM | Rat hippocampal slices (in vitro) | Impairment of both LTD induction and expression when applied before low-frequency stimulation. | [2] |

| Neuroprotection | 100 - 300 µM | Organotypic hippocampal slices (in vitro, Oxygen-Glucose Deprivation model) | Dose-dependently increased sIPSC frequency and amplitude; reduced CA1 injury. | [5] |

| Neuroprotection | Not specified | Murine cortical cultures (in vitro, NMDA toxicity) | Attenuated neuronal degeneration in a concentration-dependent manner. | [3][6] |

| Anticonvulsant Activity | ED50 = 12 nM (i.c.v.) | DBA/2 mice (in vivo, sound-induced seizures) | Rapid and transient suppression of clonic seizures. | [3] |

| Anticonvulsant Activity | 250 nM (i.c.v.) | Lethargic mice (in vivo, spontaneous spike and wave discharges) | Significant reduction in the incidence of spontaneous spike and wave discharges. | [3] |

| Inhibition of Seizure Responses | ED50 = 138 nmol (i.c.v.) | Mice (in vivo, DHPG-induced limbic seizures) | Dose-dependent inhibition of limbic seizure responses. | [7] |

Key Research Applications and Experimental Protocols

This compound has been instrumental in elucidating the role of mGluR1 in several key areas of neuroscience research.

Synaptic Plasticity